molecular formula C19H27IO B7942963 17-Iodoandrosta-5,16-dien-3beta-ol

17-Iodoandrosta-5,16-dien-3beta-ol

Cat. No.: B7942963
M. Wt: 398.3 g/mol
InChI Key: DHZJEYGWSNDRGN-INNQQZFDSA-N
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Description

17-Iodoandrosta-5,16-dien-3beta-ol is a complex organic compound characterized by its unique structure, which includes an iodine atom and multiple stereocenters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-Iodoandrosta-5,16-dien-3beta-ol typically involves multi-step organic reactions. One common approach is the iodination of a precursor molecule, followed by a series of cyclization and reduction reactions to achieve the desired stereochemistry and functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

17-Iodoandrosta-5,16-dien-3beta-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups, altering the compound’s properties.

    Substitution: The iodine atom can be substituted with other groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of iodinated or de-iodinated compounds.

Scientific Research Applications

17-Iodoandrosta-5,16-dien-3beta-ol has several scientific research applications:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 17-Iodoandrosta-5,16-dien-3beta-ol involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 17-Iodoandrosta-5,16-dien-3beta-ol lies in its specific stereochemistry and the presence of an iodine atom, which can significantly influence its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(3S,10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27IO/c1-18-9-7-13(21)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h3,6,13-16,21H,4-5,7-11H2,1-2H3/t13-,14?,15?,16?,18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZJEYGWSNDRGN-INNQQZFDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4I)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CCC3C2CC[C@]4(C3CC=C4I)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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